2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole
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Overview
Description
2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a methylthio group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole typically involves the reaction of methylthio-substituted pyrrole with phenylsulfonyl chloride under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylsulfides.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 2-(Methylthio)-1-(phenylsulfonyl)-1H-indole
- 2-(Methylthio)-1-(phenylsulfonyl)-1H-thiophene
- 2-(Methylthio)-1-(phenylsulfonyl)-1H-furan
Comparison: Compared to these similar compounds, 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole exhibits unique reactivity due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO2S2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methylsulfanylpyrrole |
InChI |
InChI=1S/C11H11NO2S2/c1-15-11-8-5-9-12(11)16(13,14)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
AMHMMYFNNKLYRA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CN1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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